molecular formula C10H14O4 B1293965 3,4-Diacetylhexane-2,5-dione CAS No. 5027-32-7

3,4-Diacetylhexane-2,5-dione

Cat. No.: B1293965
CAS No.: 5027-32-7
M. Wt: 198.22 g/mol
InChI Key: CSKRBHOAJUMOKJ-UHFFFAOYSA-N
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Description

3,4-Diacetylhexane-2,5-dione is an organic compound with the molecular formula C10H14O4. It is a diketone, meaning it contains two ketone functional groups. This compound is known for its role as a synthon in organic synthesis, particularly in the formation of heterocyclic compounds.

Biochemical Analysis

Biochemical Properties

3,4-Diacetylhexane-2,5-dione plays a significant role in biochemical reactions, particularly in the formation of heterocyclic compounds. It interacts with primary amines to form symmetric 3,4-diacetyl-2,5-dimethoxypyrroles through heterocyclization reactions . This compound is also involved in cyclocondensation reactions with aromatic aldehydes and trialkyl orthoformates under acidic conditions . These interactions highlight its importance in synthetic organic chemistry.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by participating in the synthesis of heterocyclic compounds, which can affect cell signaling pathways and gene expression. For instance, the formation of cyclohepta[c]pyrrolium and cyclohepta[c]thiophenium perchlorates from this compound can impact cellular metabolism and signaling .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. The compound’s ability to undergo cyclocondensation reactions with aromatic aldehydes and trialkyl orthoformates under acidic conditions demonstrates its role in enzyme-mediated processes . These reactions can lead to changes in gene expression and the formation of biologically active heterocyclic compounds.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation. The compound’s stability under various conditions, including acidic environments, allows for prolonged reactions and the formation of stable products . Long-term studies have shown that this compound can maintain its activity and influence cellular functions over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects by participating in biochemical reactions and influencing cellular processes. At higher doses, it may cause toxic or adverse effects, highlighting the importance of dosage control in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those that lead to the formation of heterocyclic compounds. It interacts with enzymes and cofactors to facilitate cyclocondensation reactions and the synthesis of biologically active molecules . These interactions can affect metabolic flux and the levels of metabolites in cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . The distribution of this compound can affect its activity and function in biochemical reactions.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interactions with biomolecules and its role in cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Diacetylhexane-2,5-dione typically involves the cyclocondensation of hexane-2,5-dione with acetic anhydride in the presence of a strong acid catalyst such as perchloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired diketone.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and optimized reaction conditions allows for efficient and scalable production of the compound.

Chemical Reactions Analysis

Types of Reactions: 3,4-Diacetylhexane-2,5-dione undergoes various chemical reactions, including:

    Cyclocondensation: It reacts with aromatic aldehydes and trialkyl orthoformates to form cyclohepta[c]furanium perchlorates.

    Hydrolysis: The compound can be hydrolyzed to form corresponding cyclohepta[c]pyrrol-4-ones and cyclohepta[c]thiophen-4-ones.

    Substitution: It reacts with primary amines and hydrogen sulfide to form pyrroles and thiophenes.

Common Reagents and Conditions:

    Cyclocondensation: Aromatic aldehydes, trialkyl orthoformates, and perchloric acid in acetic anhydride.

    Hydrolysis: Water or dilute acid solutions.

    Substitution: Primary amines, hydrogen sulfide, and suitable solvents.

Major Products:

  • Cyclohepta[c]furanium perchlorates
  • Cyclohepta[c]pyrrol-4-ones
  • Cyclohepta[c]thiophen-4-ones
  • Pyrroles
  • Thiophenes

Scientific Research Applications

3,4-Diacetylhexane-2,5-dione is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

    Chemistry: It serves as a synthon for the synthesis of heterocyclic compounds, particularly azulene heteroanalogs.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a model substrate in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • Hexane-2,5-dione
  • 2,5-Dimethylhexane-2,5-dione
  • 3,4-Dimethylhexane-2,5-dione

Comparison: 3,4-Diacetylhexane-2,5-dione is unique due to its specific substitution pattern, which allows for the formation of distinct heterocyclic compounds. Compared to similar diketones, it offers greater versatility in cyclocondensation reactions and the synthesis of complex structures.

Properties

IUPAC Name

3,4-diacetylhexane-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O4/c1-5(11)9(6(2)12)10(7(3)13)8(4)14/h9-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSKRBHOAJUMOKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(C(=O)C)C(=O)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60198270
Record name 3,4-Diacetylhexane-2,5-dione
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Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5027-32-7
Record name 3,4-Diacetyl-2,5-hexanedione
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Record name 3,4-Diacetylhexane-2,5-dione
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Record name Tetraacetylethane
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Record name 3,4-Diacetylhexane-2,5-dione
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Record name 3,4-diacetylhexane-2,5-dione
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Record name 3,4-Diacetyl-2,5-hexanedione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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